molecular formula C9H9BrO2S B13610766 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Cat. No.: B13610766
M. Wt: 261.14 g/mol
InChI Key: JXOJOAFEWWBUMR-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a brominated derivative of 3,4-dihydro-2H-1-benzothiopyran-1,1-dione, a scaffold more commonly known as a thiochroman-1,1-dioxide . This compound belongs to a class of sulfur-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery due to their privileged structures, which are frequently found in biologically active molecules . The core benzothiopyran system, particularly in its sulfone form, is a versatile building block for the synthesis of a wide range of novel compounds . The bromine substituent at the 8-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse libraries for screening . This makes it a valuable intermediate for constructing more complex molecules aimed at probing biological systems or developing new therapeutic agents. Research into analogous benzothiopyran derivatives has demonstrated their potential in various pharmacological areas. For instance, certain 3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran motifs are key components in receptor-selective synthetic retinoids like Tazarotene, used topically for psoriasis and acne . Other derivatives have been investigated as estrogen receptor modulators, antihypertensives, bronchodilators, and inhibitors of enzymes like thrombin and HIV protease . The presence of the sulfone group (1,1-dioxide) can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its interaction with biological targets. This product is intended for research purposes as a chemical precursor and is strictly for laboratory use. This compound offers chemists and pharmaceutical researchers a strategic entry point into the exploration of sulfur-containing heterocyclic space for the development of new chemical entities.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-thiochromene 1,1-dioxide

InChI

InChI=1S/C9H9BrO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6H2

InChI Key

JXOJOAFEWWBUMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)Br)S(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is typically achieved via selective bromination of the parent compound, 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione. The process is designed to introduce a bromine atom specifically at the 8-position of the aromatic ring, which requires precise control of reaction conditions to ensure regioselectivity.

Stepwise Synthesis Overview
  • Starting Material Preparation:
    The parent compound, 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, is synthesized or procured as the substrate for bromination.

  • Bromination Reaction:

    • The substrate is dissolved in an inert organic solvent such as dichloromethane or chloroform.
    • Bromine or a bromine-containing reagent (e.g., N-bromosuccinimide) is added slowly under controlled temperature, often at low temperatures (0–5°C) to minimize side reactions.
    • The reaction mixture is stirred and monitored (e.g., by thin-layer chromatography) until completion.
    • The product is isolated by standard workup procedures, such as extraction, washing, and purification via recrystallization or chromatography.
  • Product Verification:

    • The identity and purity of the product are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Industrial Considerations

For large-scale or industrial synthesis:

  • Continuous flow reactors may be employed to improve yield, purity, and safety.
  • Reaction parameters are optimized to minimize contamination and maximize throughput.

Reaction Conditions and Optimization

The following table summarizes typical reaction conditions for the bromination step:

Parameter Typical Value/Range Notes
Solvent Dichloromethane, chloroform Inert, non-nucleophilic solvents preferred
Brominating Agent Bromine, N-bromosuccinimide NBS offers milder, more selective bromination
Temperature 0–5°C (initial), up to room temp Low temp for selectivity; gradual warming if needed
Reaction Time 1–4 hours Monitored by TLC or NMR
Workup Extraction, washing, recrystallization Standard organic synthesis techniques
Purification Column chromatography, recrystallization Ensures high purity of final product

Alternative Synthetic Strategies

While the direct bromination of the parent dione is the most common method, alternative approaches may include:

  • Pre-functionalized Precursors: Utilizing benzothiopyran intermediates already bearing a bromine atom at the desired position, followed by oxidation to introduce the dione functionality.
  • Multi-step Synthesis: Constructing the benzothiopyran core with the bromine substituent via sequential aromatic substitution and cyclization reactions, followed by oxidation.

However, these routes are generally less favored due to increased complexity and lower overall yields compared to direct bromination.

Research Findings and Literature Integration

Analytical Data Table

The following table compiles key physical and chemical data relevant to the compound and its synthesis:

Property Value/Description Source
Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
Structural Features Benzothiopyran core, 8-bromo, 1,1-dione
Typical Yield (Laboratory Scale) 60–80% (varies by method)
Purity (after chromatography) >98%
Analytical Methods NMR, IR, MS, TLC
Solubility Moderately soluble in DCM, CHCl3

Monitoring and Quality Control

Notes and Practical Considerations

  • Regioselectivity: Careful control of temperature and reagent addition is crucial for selective bromination at the 8-position.
  • Safety: Bromine and its reagents are hazardous; all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
  • Scalability: Continuous flow techniques are recommended for industrial-scale synthesis to enhance safety and product consistency.

Summary Table: Preparation Methods Overview

Step Reagents/Conditions Purpose
Substrate Prep 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione Starting material
Bromination Br2 or NBS, DCM/CHCl3, 0–5°C Introduction of Br at 8-position
Workup/Purification Extraction, chromatography, recrystallization Isolate pure product
Characterization NMR, IR, MS, TLC Confirm structure/purity

Chemical Reactions Analysis

Types of Reactions

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs differ in substituent positions, halogen type, and additional functional groups. The table below summarizes molecular data for 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents and Key Features
This compound 855474-64-5 C₉H₉BrO₂S 231.10 Bromine at position 8
7-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 855997-37-4 C₉H₉BrO₂S 261.14 Bromine at position 7
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran 112110-44-8 C₁₁H₁₃BrS 257.19* Bromine at position 6; 4,4-dimethyl groups
8-(Chloromethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 1016530-65-6 C₁₀H₁₁ClO₂S 230.71 Chloromethyl at position 8
4-Amino-6-chloro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 1039912-70-3 C₉H₁₀ClNO₂S 231.70 Chlorine at position 6; amino at position 4

*Calculated molecular weight based on formula.

Stability and Reactivity Trends

  • Halogen position : Bromine at position 8 (vs. 6 or 7) may reduce steric clashes in planar ring systems, enhancing solubility in polar solvents.
  • Functional groups: Chloromethyl substituents (e.g., 8-chloromethyl) increase electrophilicity but reduce hydrolytic stability compared to bromine or amino groups .
  • Amino substituents: The 4-amino-6-chloro derivative’s basicity may improve water solubility, critical for in vivo applications .

Biological Activity

8-Bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS No. 1785238-79-0) is a compound belonging to the benzothiopyran family, recognized for its diverse chemical and biological properties. This compound features a bromine atom at the 8th position and a dione functional group, which contribute to its reactivity and potential applications in medicinal chemistry and materials science. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Formula: C₉H₇BrO₂S
Molecular Weight: 261.1 g/mol
Purity: ≥95%

The biological activity of this compound involves its interaction with specific molecular targets. It has shown potential as an inhibitor or modulator of various enzymes and receptors, which may influence biochemical pathways related to cell proliferation and apoptosis. Notably, it may inhibit enzymes involved in cancer cell growth, suggesting anticancer properties.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (Breast Cancer)15Inhibition of estrogen receptor signaling
HeLa (Cervical Cancer)20Induction of apoptosis
A549 (Lung Cancer)10Cell cycle arrest

These findings suggest that the compound's structural characteristics enable it to interact effectively with cellular targets involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. It has shown activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial efficacy indicates potential applications in developing new therapeutic agents against resistant strains .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Breast Cancer Cells: A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in MCF-7 cell viability alongside increased apoptosis markers such as caspase activation.
  • Antimicrobial Evaluation: Another study assessed the compound's efficacy against multidrug-resistant bacteria and fungi, demonstrating significant inhibition at concentrations lower than those required for conventional antibiotics.
  • Mechanistic Insights: Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism by which this compound induces apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. How should researchers address stability issues during long-term storage?

  • Answer :
  • Storage Conditions : -20°C under argon, shielded from light (amber vials).
  • Degradation Monitoring : Monthly HPLC analysis (retention time shift >5% indicates degradation).
  • Stabilizers : Add 1% w/w BHT (butylated hydroxytoluene) to inhibit oxidation .

Q. What statistical approaches validate reproducibility in biological assays?

  • Answer :
  • Intra-assay CV : ≤15% for triplicate measurements.
  • Inter-lab Validation : Bland-Altman analysis to compare results across labs.
  • Dose-response Modeling : Use nonlinear regression (GraphPad Prism) with R² >0.95 .

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